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This in-depth technical guide delves into the foundational research surrounding Activin

Receptor-Like Kinase 1 (ALK1) and Activin Receptor-Like Kinase 2 (ALK2), two pivotal type I

serine/threonine kinases in the Transforming Growth Factor-β (TGF-β) superfamily. This

document provides a comprehensive overview of their signaling pathways, roles in health and

disease, and detailed experimental methodologies for their study, aimed at facilitating

advanced research and therapeutic development.

Introduction to ALK1 and ALK2
Activin Receptor-Like Kinase 1 (ALK1), also known as ACVRL1, and Activin Receptor-Like

Kinase 2 (ALK2), or ACVR1, are transmembrane receptors that play crucial roles in a variety of

cellular processes, including angiogenesis, osteogenesis, and cellular differentiation.[1][2] They

are essential components of the Bone Morphogenetic Protein (BMP) signaling pathway.

Dysregulation of ALK1 and ALK2 signaling is implicated in several genetic disorders and

cancers, making them significant targets for therapeutic intervention.[3][4]

ALK1 (ACVRL1) is predominantly expressed on endothelial cells and is a key regulator of

angiogenesis and vascular homeostasis.[3][5] Mutations in the ACVRL1 gene are the primary

cause of Hereditary Hemorrhagic Telangiectasia type 2 (HHT2), a disorder characterized by the

formation of arteriovenous malformations (AVMs).[2][6]
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ALK2 (ACVR1) is more broadly expressed and is critical for bone and cartilage development.[7]

[8] Gain-of-function mutations in the ACVR1 gene are the underlying cause of Fibrodysplasia

Ossificans Progressiva (FOP), a rare and debilitating genetic disorder where soft tissues

progressively ossify.[4][9] Somatic mutations in ACVR1 have also been identified in certain

cancers, such as Diffuse Intrinsic Pontine Glioma (DIPG).[4]

Signaling Pathways
ALK1 and ALK2 mediate signaling by forming heteromeric complexes with type II

serine/threonine kinase receptors. Ligand binding induces the type II receptor to phosphorylate

and activate the type I receptor, which in turn phosphorylates downstream effectors, primarily

the SMAD proteins.

ALK1 Signaling Pathway
The primary ligands for ALK1 are Bone Morphogenetic Protein 9 (BMP9) and BMP10, which

bind with high affinity.[1][3] The signaling cascade is initiated by the formation of a receptor

complex comprising ALK1, a type II receptor (BMPRII, ActRIIA, or ActRIIB), and the co-receptor

Endoglin.[1][10] Upon activation, ALK1 phosphorylates SMAD1, SMAD5, and SMAD8, which

then form a complex with SMAD4 and translocate to the nucleus to regulate target gene

expression.[3][10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4958337/
https://www.researchgate.net/figure/ALK1-but-not-ALK2-transfection-reduced-the-inhibitory-effect-of-sENG-on-BMP9-signaling-in_fig5_370227214
https://api.repository.cam.ac.uk/server/api/core/bitstreams/294d590b-cf7e-49ec-b4ba-a56a160ea450/content
https://pubmed.ncbi.nlm.nih.gov/23142694/
https://api.repository.cam.ac.uk/server/api/core/bitstreams/294d590b-cf7e-49ec-b4ba-a56a160ea450/content
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582496/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7165044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8582496/
https://www.researchgate.net/figure/BMP9-10-are-ligands-of-the-ALK1-Endoglin-receptor-complex-and-activate-the-Smad-pathway_fig1_271535450
https://pmc.ncbi.nlm.nih.gov/articles/PMC7165044/
https://www.researchgate.net/figure/BMP9-10-are-ligands-of-the-ALK1-Endoglin-receptor-complex-and-activate-the-Smad-pathway_fig1_271535450
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Plasma Membrane Intracellular Space

BMP9 / BMP10 ALK1

Type II Receptor
(BMPRII, ActRIIA/B)

Endoglin pSMAD1/5/8
P

P
SMAD1/5/8-SMAD4

Complex

SMAD4

Nucleus Target Gene
Expression

Extracellular Space

Plasma Membrane

Intracellular Space

BMPs / Activin A

ALK2
Type II Receptor

(BMPRII, ACVR2A)

pSMAD1/5/8P

pSMAD2/3
P

P
SMAD-SMAD4

Complex

SMAD4

Nucleus Target Gene
Expression

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Cell Lysate
(Non-denaturing buffer)

Incubate with Primary Antibody
(e.g., anti-ALK1 or anti-ALK2)

Add Protein A/G Beads

Wash Beads to Remove
Non-specific Binders

Elute Protein Complexes

Analyze by Western Blot

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7165044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7165044/
https://api.repository.cam.ac.uk/server/api/core/bitstreams/294d590b-cf7e-49ec-b4ba-a56a160ea450/content
https://www.promega.com.cn/-/media/files/resources/protocols/kinase-enzyme-appnotes/alk2-kinase-assay.pdf?rev=fb1f6c2cf83d45c09a40bef290fd7465&sc_lang=en
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2015.00025/full
https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2015.00025/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958337/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4958337/
https://www.researchgate.net/figure/ALK1-but-not-ALK2-transfection-reduced-the-inhibitory-effect-of-sENG-on-BMP9-signaling-in_fig5_370227214
https://pubmed.ncbi.nlm.nih.gov/23142694/
https://pubmed.ncbi.nlm.nih.gov/23142694/
https://www.researchgate.net/figure/BMP9-10-are-ligands-of-the-ALK1-Endoglin-receptor-complex-and-activate-the-Smad-pathway_fig1_271535450
https://www.benchchem.com/product/b10828528#foundational-research-on-alk1-and-alk2-kinases
https://www.benchchem.com/product/b10828528#foundational-research-on-alk1-and-alk2-kinases
https://www.benchchem.com/product/b10828528#foundational-research-on-alk1-and-alk2-kinases
https://www.benchchem.com/product/b10828528#foundational-research-on-alk1-and-alk2-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10828528?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10828528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

